1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Catalog No.
S668205
CAS No.
107866-54-6
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

CAS Number

107866-54-6

Product Name

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic compound characterized by its triazole and pyridine moieties. This compound has a molecular formula of C₇H₆N₄O and a CAS number of 107866-54-6. The structure consists of an acetyl group attached to the nitrogen atom of the triazole ring, which contributes to its chemical reactivity and biological properties. It is recognized for its potential applications in medicinal chemistry and materials science, particularly due to its unique electronic properties and ability to participate in various

  • Drug Discovery

    Triazolopyridine derivatives have been investigated for their potential as therapeutic agents due to their diverse biological activities. For instance, some studies have explored their potential as anticonvulsant agents [], while others have examined their role in inhibiting enzymes like cyclooxygenase (COX) [].

  • Material Science

    Triazolopyridine-based materials have been explored for their potential applications in areas like organic light-emitting diodes (OLEDs) [] and photovoltaics []. The unique properties of these materials, such as their thermal stability and electronic characteristics, make them attractive candidates for further development.

  • Nucleophilic Substitution: The acetyl group can be replaced by various nucleophiles, enhancing the compound's versatility in synthetic applications.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes or alkynes, forming larger cyclic structures.
  • Reduction Reactions: The triazole ring can be reduced under specific conditions, leading to the formation of substituted pyridines or other derivatives .

Research indicates that 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a scaffold for drug discovery. The compound's ability to interact with various biological targets makes it a candidate for further investigation in pharmacological studies. For instance, derivatives of triazolopyridines have shown activity against certain cancer cell lines and may influence metabolic pathways related to diseases such as diabetes and cancer .

Several methods have been developed for synthesizing 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine:

  • Cyclization Reactions: One common approach involves cyclizing appropriate precursors through the use of catalysts such as copper or palladium.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.
  • Functionalization Techniques: Various functionalization strategies allow for modifications at different positions on the triazole or pyridine rings, expanding the library of derivatives available for research .

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine finds applications across several fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting various diseases.
  • Materials Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Agricultural Chemistry: Potential uses include developing agrochemicals that can enhance crop yield or protect plants from pests .

Interaction studies involving 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine have revealed its capacity to bind with various biomolecules. These interactions are crucial for understanding its mechanism of action in biological systems. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways .

Several compounds share structural similarities with 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hydroxy-1H-1,2,3-triazolo[4,5-b]pyridineHydroxy derivativeExhibits different solubility and reactivity
2-Amino-1H-1,2,3-triazolo[4,5-b]pyridineAmino derivativePotentially increased biological activity
3-Methyl-1H-1,2,3-triazolo[4,5-b]pyridineMethylated variantAltered electronic properties affecting reactivity

These compounds highlight the uniqueness of 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine due to its specific acetyl substitution and resultant chemical behavior. Each derivative presents distinct properties that can be leveraged for targeted applications in research and industry.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Dates

Modify: 2023-08-15

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